N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide
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Overview
Description
N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C26H43N5O16 and its molecular weight is 681.649. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research often involves the synthesis and detailed structural analysis of complex compounds. For example, studies have described the synthesis of compounds with intricate structures through various chemical reactions, aiming to understand their molecular configurations and potential chemical properties. These studies provide insights into the methods of synthesizing complex molecules and their structural dynamics (Pukhalskaya et al., 2010; Skladchikov et al., 2013).
Biological Activities and Potential Therapeutic Applications
Compounds with complex structures are evaluated for their biological activities, such as anticancer, antimicrobial, and antioxidant properties. For instance, research on specific derivatives has explored their potential as anticancer agents by studying their effects on various cancer cell lines. These studies aim to discover new therapeutic agents by assessing the biological activity of synthesized compounds (Karaburun et al., 2018; Chkirate et al., 2019).
Antioxidant Activity and Chemical Characterization
The antioxidant activity of new compounds is another area of focus, where the efficacy of synthesized molecules in inhibiting oxidative processes is assessed. These studies often include quantum chemical analyses to understand the compounds' molecular basis for their activity and to predict their behavior in biological systems (Vlachou et al., 2023; Kadhum et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds participate in the biosynthetic pathway for udp-alpha-d-mannac3naca , an important precursor of B-band lipopolysaccharide .
Mode of Action
It is known that similar compounds are involved in enzymatic reactions . For instance, UDP-2-acetamido-3-amino-2,3-dideoxy-alpha-D-glucuronate N-acetyltransferase catalyzes the reaction of acetyl-CoA and UDP-2-acetamido-3-amino-2,3-dideoxy-alpha-D-glucuronate to form CoA, H(+), and UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate .
Biochemical Pathways
This compound is likely involved in the biosynthetic pathway for UDP-alpha-D-ManNAc3NAcA , an important precursor of B-band lipopolysaccharide
Pharmacokinetics
Similar compounds have been synthesized and their physical and chemical properties have been reported . For instance, the compound has a melting point of >214 °C (dec.) (lit.), a boiling point of 516.4±50.0 °C (Predicted), a density of 1.32, and a refractive index of 117.5 ° (C=1, CHCl3) .
Result of Action
It is known that similar compounds are involved in enzymatic reactions and participate in the biosynthetic pathway for UDP-alpha-D-ManNAc3NAcA , an important precursor of B-band lipopolysaccharide .
Action Environment
Similar compounds are stored in a refrigerator and stabilized with 2% calcium carbonate .
properties
IUPAC Name |
N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O16/c1-8(33)27-6-14-19(38)17(31(42)43)21(40)26(44-14)47-24-13(29-10(3)35)5-12(28-9(2)34)23(22(24)41)46-25-20(39)16(30-11(4)36)18(37)15(7-32)45-25/h12-26,32,37-41H,5-7H2,1-4H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJFHXLQHJUVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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